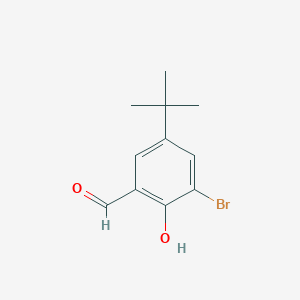
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Descripción general
Descripción
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 119646-68-3 . It has a molecular weight of 257.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde involves optimal conditions including a 1.1 to 1 molar ratio of THB to bromine, a reaction temperature of 60°C, a reaction time of 10 hours, and acetic acid as the solvent .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is represented by the linear formula C11H13BrO2 . The Inchi Code for this compound is 1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 .Physical And Chemical Properties Analysis
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a solid compound . It has a melting point range of 81 - 83°C .Aplicaciones Científicas De Investigación
- Application : This compound is used in the synthesis of various organic ligands .
- Results : The outcome is the production of various organic ligands, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of various organic compounds .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
5-Bromo-2-hydroxybenzaldehyde Thiosemicarbazone
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
- Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
5-tert-Butyl-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
- Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
- Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
- Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
5-tert-Butyl-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTMRJRVZVXKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428274 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
CAS RN |
119646-68-3 | |
| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

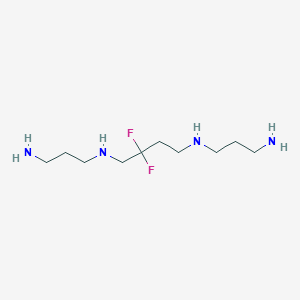
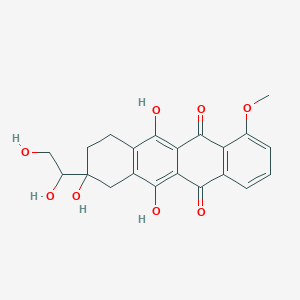
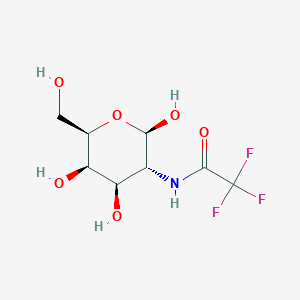
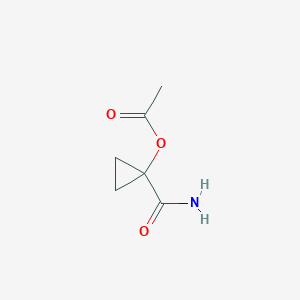
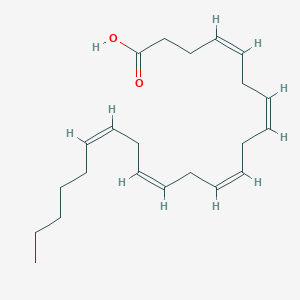

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

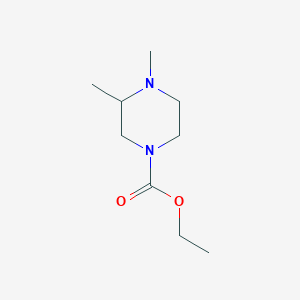

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
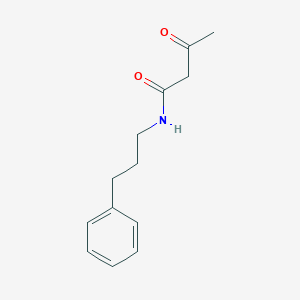
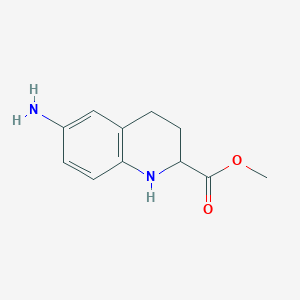
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)